Home > Products > Screening Compounds P67733 > Doxorubicin Hydrochloride
Doxorubicin Hydrochloride - 41962-29-2

Doxorubicin Hydrochloride

Catalog Number: EVT-10886764
CAS Number: 41962-29-2
Molecular Formula: C27H29NO11.ClH
C27H30ClNO11
Molecular Weight: 580.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Doxorubicin hydrochloride is an anthracycline.
Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
Doxorubicin Hydrochloride (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).
Overview

Doxorubicin hydrochloride is a potent cytotoxic anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. caesius. It was first isolated in the 1970s and has since become a cornerstone in cancer chemotherapy, particularly for various solid tumors and hematological malignancies. Its mechanism of action primarily involves intercalation into DNA, leading to disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells. Despite its therapeutic efficacy, doxorubicin is associated with significant side effects, notably cardiotoxicity, which limits its use in certain patient populations .

Source

Doxorubicin is obtained from the fermentation of Streptomyces peucetius var. caesius. This bacterium produces both doxorubicin and daunorubicin, another anthracycline antibiotic that shares a similar structure but differs in its side chain composition .

Classification

Doxorubicin hydrochloride is classified as an antineoplastic agent and belongs to the class of anthracycline antibiotics. It is utilized primarily in oncology for its ability to treat a wide range of cancers, including breast cancer, lung cancer, ovarian cancer, and various leukemias .

Synthesis Analysis

The synthesis of doxorubicin hydrochloride involves several methods that can be broadly categorized into fermentation and chemical synthesis. The most common approach is through fermentation of the producing organism, which yields doxorubicin as a secondary metabolite.

Methods

  1. Fermentation: The primary method involves culturing Streptomyces peucetius var. caesius under controlled conditions to maximize yield.
  2. Chemical Modification: Doxorubicin can also be synthesized through chemical modifications of related compounds such as daunorubicin. This includes acylation reactions that modify the hydroxyl groups on the doxorubicin molecule to produce derivatives with potentially improved pharmacological properties .

Technical Details

In laboratory settings, doxorubicin can be synthesized using solid-phase synthesis techniques. This process simplifies purification and enhances reaction efficiency by utilizing immobilized enzymes to catalyze reactions at controlled temperatures .

Molecular Structure Analysis

Doxorubicin hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure Data

  • Chemical Formula: C27_{27}H29_{29}ClN2_{2}O11_{11}·HCl
  • Molecular Weight: 579.98 g/mol
  • IUPAC Name: (8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride
  • CAS Number: 25316-40-9
  • Structural Features: The structure includes an anthraquinone core with hydroxyl and amino groups that facilitate DNA binding and intercalation .
Chemical Reactions Analysis

Doxorubicin undergoes various chemical reactions that are critical for its therapeutic action and metabolism.

Reactions

  1. Intercalation: Doxorubicin intercalates between DNA base pairs through its planar aromatic system. This interaction disrupts normal DNA function and leads to torsional strain.
  2. Topoisomerase Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex after it has cleaved DNA strands. This prevents DNA relegation and results in double-strand breaks .
  3. Metabolic Pathways: Doxorubicin is metabolized primarily through reduction pathways leading to the formation of doxorubicinol and reactive oxygen species that contribute to its cardiotoxicity .
Mechanism of Action

The mechanism of action of doxorubicin hydrochloride involves several key processes:

  1. DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, leading to structural distortions that impede replication and transcription.
  2. Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA cleavage complex, doxorubicin prevents the repair of DNA breaks.
  3. Reactive Oxygen Species Generation: The metabolic reduction of doxorubicin generates reactive oxygen species that further damage cellular components, contributing to apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Doxorubicin hydrochloride exhibits specific physical and chemical properties that influence its formulation and stability.

Physical Properties

  • Appearance: Orange to dark red solid
  • Melting Point: 216 °C (decomposes)
  • Solubility: Soluble in water (10 mg/mL with slight warming), poorly soluble in ethanol; soluble in dimethyl sulfoxide at 100 mg/mL .

Chemical Properties

  • pKa Values: Range from approximately 8 to 12 depending on the specific functional group being analyzed.
  • Stability: Unstable at extreme pH levels; optimal stability occurs at mildly acidic conditions (pH 4) .
Applications

Doxorubicin hydrochloride is widely used in clinical oncology due to its effectiveness against various cancers:

  1. Cancer Treatment: Approved for use in treating breast cancer, lung cancer, ovarian cancer, leukemia (both acute lymphoblastic leukemia and acute myeloid leukemia), non-Hodgkin lymphoma, and sarcomas.
  2. Combination Therapy: Frequently used in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.
  3. Research Applications: Utilized in laboratory studies for investigating drug interactions, mechanisms of action, and development of novel drug delivery systems such as liposomal formulations .
Introduction to Doxorubicin Hydrochloride in Oncological Research

Historical Development and Clinical Adoption in Chemotherapy

Doxorubicin hydrochloride emerged from systematic screening of soil-derived Streptomyces microorganisms in the 1950s. Researchers isolated a novel strain of Streptomyces peucetius var. caesius that produced a bright red pigment with potent antitumor activity. This compound, initially named Adriamycin after the Adriatic Sea, was structurally related to daunorubicin but distinguished by a hydroxyl group at the C-14 position [1] [5]. The compound received United States Food and Drug Administration approval in 1974 following demonstrated efficacy against leukemias, lymphomas, and solid tumors [1] [3]. Its clinical adoption revolutionized oncology by providing the first anthracycline effective against both hematological malignancies and solid tumors, filling a critical therapeutic gap after daunorubicin's limitations became apparent [7].

Doxorubicin hydrochloride became foundational to chemotherapy regimens through pivotal trials in the 1970s-1990s. The Milan Group established the cyclophosphamide, methotrexate, and 5-fluorouracil protocol for breast cancer, while the National Surgical Adjuvant Breast and Bowel Project later validated doxorubicin-containing combinations including Adriamycin and cyclophosphamide [7]. These studies cemented doxorubicin's role in multimodal therapy and facilitated less radical surgical approaches. The drug's impact is evidenced by its inclusion on the World Health Organization's List of Essential Medicines and its continued use in over fifty cancer types five decades after discovery [1] [3].

Table 1: Key Milestones in Doxorubicin Development

YearDevelopment MilestoneClinical Impact
1960sIsolation from Streptomyces peucetiusProvided novel anthracycline scaffold
1974United States Food and Drug Administration approvalEnabled widespread clinical use
1990sIncorporation into Adriamycin and cyclophosphamide regimensImproved survival in node-positive breast cancer
1995Pegylated liposomal formulation approvalReduced cardiotoxicity while maintaining efficacy

Structural and Functional Classification Within Anthracyclines

Doxorubicin hydrochloride (C~27~H~29~NO~11~ · HCl) belongs to the anthracycline antibiotic class, characterized by a tetracyclic aglycone moiety covalently linked to the amino sugar daunosamine [5] [9]. Its planar anthraquinone nucleus enables intercalation into deoxyribonucleic acid base pairs, while the daunosamine sugar facilitates binding to the minor groove [2] [5]. Unlike daunorubicin, doxorubicin features a hydroxyl group at the C-14 position, conferring broader antitumor activity against solid tumors [1] [5]. This structural modification enhances interactions with topoisomerase II-deoxyribonucleic acid complexes and alters redox cycling potential [2] [9].

Functionally, doxorubicin operates as a topoisomerase II inhibitor, stabilizing the enzyme-deoxyribonucleic acid cleavage complex and preventing religation of double-strand breaks [2] [5]. This primary mechanism occurs at low concentrations (<1 μM), inducing replication stress and activating the ataxia telangiectasia and Rad3-related-mitotic entry checkpoint protein 1 deoxyribonucleic acid damage response pathway [2]. Secondary mechanisms include direct deoxyribonucleic acid intercalation, which untwists the helix and displaces nucleosomes, thereby altering chromatin accessibility and gene expression [2] [5]. The compound also generates semiquinone free radicals via enzymatic reduction, though this contributes more to toxicity than therapeutic effects [5].

Table 2: Structural and Functional Comparison of Anthracyclines

CompoundC-14 SubstituentTopoisomerase II InhibitionSpectrum of Activity
Daunorubicin-CH~3~ModerateHematologic malignancies
Doxorubicin-CH~2~OHHighBroad (solid tumors, hematologic cancers)
Epirubicin-CH~2~OH (axial orientation)ModerateBreast, gastric cancers

Significance in Multimodal Cancer Treatment Paradigms

Doxorubicin hydrochloride serves as a backbone for combination chemotherapy across diverse malignancies due to its multimodal mechanisms and synergistic potential. In breast cancer management, it features prominently in Adriamycin and cyclophosphamide, Adriamycin and cyclophosphamide followed by taxane, and 5-fluorouracil, Adriamycin, and cyclophosphamide protocols, which collectively demonstrated superior outcomes over non-anthracycline regimens in multiple randomized trials [3] [7]. The Breast Cancer International Research Group-001 trial established that substituting 5-fluorouracil with docetaxel in 5-fluorouracil, Adriamycin, and cyclophosphamide (yielding taxotere, Adriamycin, and cyclophosphamide) significantly improved survival in node-positive breast cancer [7]. This evolution exemplifies how doxorubicin-based combinations adapt to incorporate novel agents while maintaining therapeutic relevance.

The drug's role extends to targeted therapy integration, particularly in antibody-drug conjugates and nanoparticle delivery systems. Liposomal encapsulation technologies like polyethylene glycol-coated doxorubicin (marketed as Doxil or Caelyx) exploit enhanced permeability and retention effects to increase tumor-specific delivery while minimizing myocardial exposure [3] [6]. Advanced formulations incorporate monoclonal antibodies against vascular endothelial growth factor or other tumor-specific antigens to achieve active targeting [6] [9]. These innovations leverage doxorubicin's cytotoxic payload while circumventing resistance mechanisms like P-glycoprotein efflux [6].

Doxorubicin also exhibits immunomodulatory properties that potentiate emerging cancer therapies. It induces immunogenic cell death through calreticulin exposure, adenosine triphosphate secretion, and release of high-mobility group box 1 protein, thereby enhancing dendritic cell activation and antitumor immune responses [2] [9]. This synergizes with immune checkpoint inhibitors in preclinical models, providing rationale for combined approaches. Additionally, doxorubicin sensitizes tumors to radiation through oxygen radical generation and inhibition of radiation-induced deoxyribonucleic acid repair mechanisms, establishing its importance in chemoradiation protocols [2] [6]. These multifaceted interactions underscore why doxorubicin remains indispensable despite decades of therapeutic innovation.

Table 3: Doxorubicin in Multimodal Therapy

Therapeutic ApproachCombination AgentsMechanistic BasisClinical Applications
Cytotoxic synergyCyclophosphamide, taxanesComplementary deoxyribonucleic acid damage mechanismsBreast cancer, sarcomas
Targeted deliveryLiposomal carriers, anti-vascular endothelial growth factor antibodiesEnhanced tumor accumulationOvarian cancer, Kaposi sarcoma
ImmunotherapyImmune checkpoint inhibitorsImmunogenic cell death inductionClinical trials in triple-negative breast cancer
Radiation sensitizationExternal beam radiationReactive oxygen species amplificationLocally advanced solid tumors

Properties

CAS Number

41962-29-2

Product Name

Doxorubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO11.ClH
C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N

Solubility

Soluble (NTP, 1992)

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.